(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Overview
Description
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a bromobenzylidene group and a furan-2-carboxylate moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Uniqueness
The uniqueness of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate lies in the presence of the bromobenzylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWGRJXUBUBGW-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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